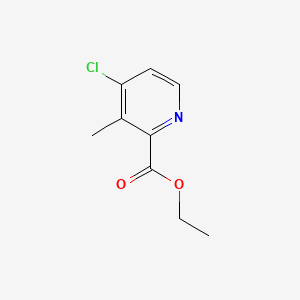

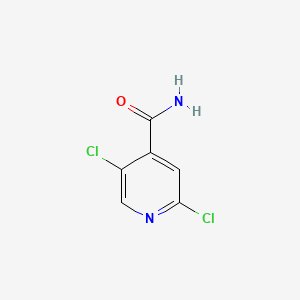

Ethyl 4-chloro-3-methylpicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

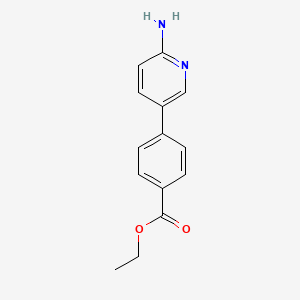

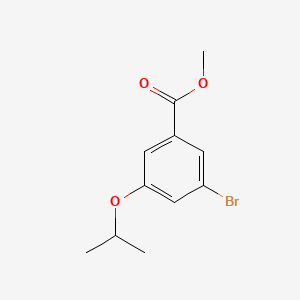

Ethyl 4-chloro-3-methylpicolinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.634. It is used in various chemical reactions and is available for purchase from several chemical suppliers .

Synthesis Analysis

The synthesis of Ethyl 4-chloro-3-methylpicolinate involves complex chemical reactions. One method involves the use of a microfluidic chip reactor for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate . Another method uses recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase of Candida parapsilosis .Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

One notable application of Ethyl 4-chloro-3-methylpicolinate is in the regulation of plant growth. Research has shown that compounds similar to Ethyl 4-chloro-3-methylpicolinate, such as 1-Methylcyclopropene (1-MCP), are effective in inhibiting the action of ethylene, a plant hormone responsible for fruit ripening and floral senescence. 1-MCP has been used to delay ripening and extend the shelf life of various fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003). This suggests potential avenues for Ethyl 4-chloro-3-methylpicolinate in similar applications, given its structural and functional relevance to compounds like 1-MCP.

Electrochemical Technology

Ethyl 4-chloro-3-methylpicolinate may also find applications in electrochemical technologies, particularly in the context of room-temperature ionic liquids (RTILs) and their mixtures. Research on RTILs, such as AlCl3 – 1-ethyl-3-methylimidazolium chloride, has highlighted their potential in electroplating and energy storage technologies (Tsuda, Stafford, & Hussey, 2017). The properties of Ethyl 4-chloro-3-methylpicolinate could be explored for similar applications, considering the importance of chloro- and methyl-substituted compounds in these areas.

Antioxidant Activity Analysis

The study of antioxidants is critical in various scientific fields, from food engineering to medicine. Ethyl 4-chloro-3-methylpicolinate could be relevant in the development or analysis of antioxidants, given the importance of structurally similar compounds in determining antioxidant activity. A review on analytical methods for determining antioxidant activity emphasizes the significance of understanding the chemical foundations and reaction mechanisms of potential antioxidant compounds (Munteanu & Apetrei, 2021).

Environmental and Agricultural Applications

The stabilization and controlled release of active compounds, such as gaseous/volatile substances like Ethyl 4-chloro-3-methylpicolinate, play a crucial role in agricultural and environmental applications. These processes are essential for improving the safety and quality of fresh produce, as well as for managing pests and diseases (Chen et al., 2020). Research in this area could explore the use of Ethyl 4-chloro-3-methylpicolinate for similar purposes, particularly in the context of its potential bioactive properties.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXKPCHANVYTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717271 |

Source

|

| Record name | Ethyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-3-methylpicolinate | |

CAS RN |

1261564-12-8 |

Source

|

| Record name | Ethyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-8,9-dimethoxy-](/img/no-structure.png)

![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)

![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)